
Phenylhydroquinone
Vue d'ensemble
Description
Phenylhydroquinone (PHQ) is an orally active thymic atrophy inducer which can up-regulate apoptosis through activation of p53 . It is used for research of thymic atrophy . The CAS number for Phenylhydroquinone is 1079-21-6 .
Synthesis Analysis
Phenylhydroquinone can be prepared by the reaction of a mixture of a benzenediazonium compound, hydroquinone and water while maintaining the pH in the range of about 3 to about 9 . The reaction of a benzenediazonium compound and hydroquinone to produce phenylhydroquinone may be conducted at temperatures in the range of about 0°C to about 200°C .Molecular Structure Analysis
The molecular structure of Phenylhydroquinone is C12H10O2 . It has a molecular weight of 186.21 .Chemical Reactions Analysis
Phenylhydroquinone, being in equilibrium with its keto form, can be alkylated either through a radical mechanism or via conjugated addition to the enolate formed by addition of base to hydroxyquinone solution .Physical And Chemical Properties Analysis
Phenylhydroquinone appears as a light grey powder . Its melting point ranges from 98.2 - 101.4 °C .Applications De Recherche Scientifique
Role in Photosynthesis
Phenylhydroquinone, as a type of quinone, plays a crucial role in photosynthesis . Quinones are electron carriers that facilitate the conversion of light energy into chemical energy .
Health and Therapeutic Applications
Quinones, including phenylhydroquinone, have been found to have several beneficial health effects . They can act as vitamins, helping to prevent and treat several illnesses such as osteoporosis and cardiovascular diseases .
Antioxidant Activity
Phenylhydroquinone, like other quinones, exhibits antioxidant activity . This property allows it to neutralize harmful free radicals in the body, thereby improving general health conditions .
Anti-Cancer Properties
Many drugs that are clinically approved or still in clinical trials against cancer are quinone-related compounds . This suggests that phenylhydroquinone may also have potential anti-cancer properties .
Synthesis of Novel Materials
Phenylhydroquinone has been used in the synthesis of novel materials . For instance, it has been used in the preparation of two aromatic poly(aryl ether ketone)s via a nucleophilic polycondensation reaction .
Biological Activity
A great number of hydroxyquinones, which include phenylhydroquinone, are found in nature and exhibit unique biological activity . Their syntheses and main reactivity patterns have been extensively studied .
Mécanisme D'action
Target of Action
Phenylhydroquinone (PHQ) primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is known as the “guardian of the genome”. It functions by regulating the cell cycle and functioning as a tumor suppressor .
Mode of Action
PHQ interacts with its target, the p53 protein, by inducing its activation . This activation is achieved through the up-regulation of apoptosis, a process that leads to programmed cell death . This interaction results in changes at the cellular level, particularly in thymocytes, leading to cell cycle arrest .
Biochemical Pathways
PHQ affects the cell cycle regulation pathway, specifically the G2/M phase . It induces cell cycle arrest through the reduced expression of genes associated with this phase . This results in an increase in apoptosis .
Pharmacokinetics
It’s known that phq is a metabolite of o-phenylphenol, which is metabolized by cytochrome p450 monooxygenases . This suggests that PHQ may share similar pharmacokinetic properties with its parent compound.
Result of Action
The action of PHQ results in the inhibition of thymocyte development through cell cycle arrest and increased apoptosis in the p53-dependent pathway . This leads to thymic atrophy, characterized by the loss of thymocytes .
Action Environment
For instance, the presence of copper has been shown to increase the mutagenesis of the TP53 gene when co-treated with PHQ . This suggests that the presence of certain metals in the environment could potentially influence the action, efficacy, and stability of PHQ.
Safety and Hazards
Propriétés
IUPAC Name |
2-phenylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZKKZXWDBOGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051553 | |
| Record name | Biphenyl-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylhydroquinone | |
CAS RN |
1079-21-6 | |
| Record name | Phenylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylhydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylhydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2,5-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Biphenyl-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPT41T80FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




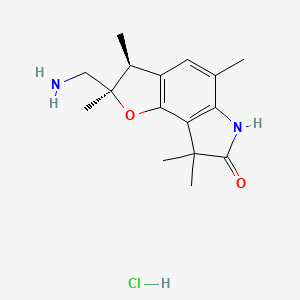

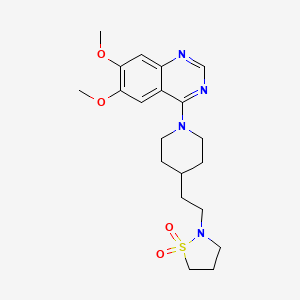
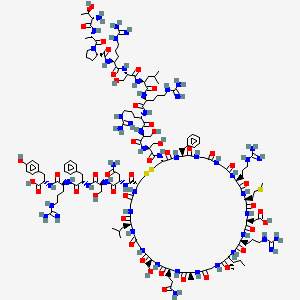

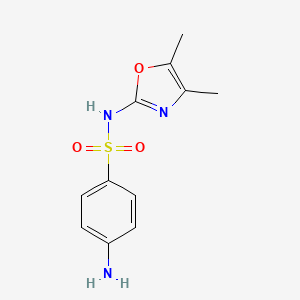
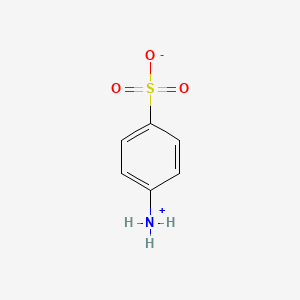

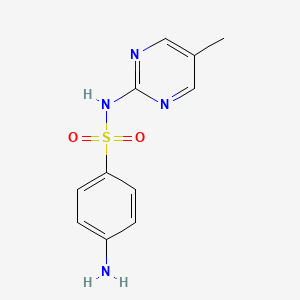
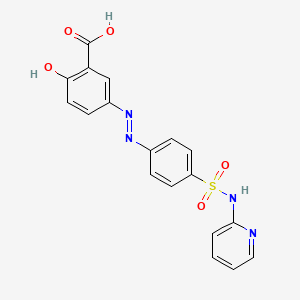

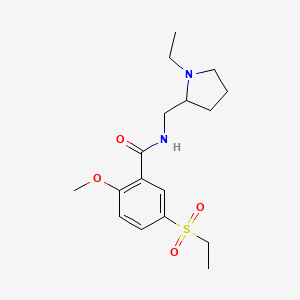
![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)